![molecular formula C24H27N3O4 B2831872 N-(4-isopropylphenyl)-4-[3-(propionylamino)pyridin-2-yl]benzamide CAS No. 1251580-48-9](/img/structure/B2831872.png)

N-(4-isopropylphenyl)-4-[3-(propionylamino)pyridin-2-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

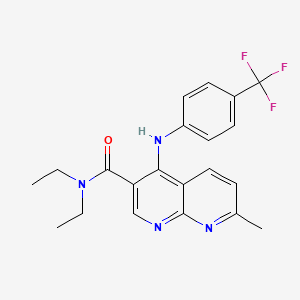

N-(4-isopropylphenyl)-4-[3-(propionylamino)pyridin-2-yl]benzamide, also known as compound X, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of benzamides and has been found to exhibit promising activity against various diseases, including cancer and neurological disorders.

Aplicaciones Científicas De Investigación

Histone Deacetylase Inhibition for Cancer Therapy

Research on compounds structurally related to N-(4-isopropylphenyl)-4-[3-(propionylamino)pyridin-2-yl]benzamide, such as MGCD0103, highlights their potential in cancer therapy through histone deacetylase (HDAC) inhibition. MGCD0103, an isotype-selective small molecule HDAC inhibitor, shows promise in blocking cancer cell proliferation, inducing cell-cycle arrest, and apoptosis, demonstrating significant antitumor activity in vivo and currently undergoing clinical trials (Zhou et al., 2008).

Advanced Polymer Synthesis

Another application is in the field of polymer synthesis, where N,O-bound α-iminocarboxamide complexes derived from similar compounds have been used as single-component initiators for the polymerization of ethylene or copolymerization with functionalized norbornene monomers. These findings offer valuable insights into the polymerization activity influenced by the nitrogen ligand's lability (Rojas et al., 2007).

Catalysis and Functional Materials

Research into catalytic applications has demonstrated efficient polymerization processes using yttrium-based catalysts for creating terminal functionalized polyethylene. This approach allows for the synthesis of long-chain alcohols from polyethylene, opening up possibilities for diverse polymer chemistry applications (Kretschmer et al., 2010).

Synthesis Optimization

An improved process for synthesizing 2-hydroxy-N-(pyridin-4-yl)benzamide, a compound with structural similarities, has been developed. This process highlights the effects of different reaction conditions on product yield, emphasizing the role of catalytic action in achieving high yields under mild conditions (Dian, 2010).

Anticancer Activity of Complexes

Research on Pt(II) pyridinium amidate (PYA) complexes, which include ligands structurally related to the compound of interest, demonstrates their potential for anticancer activity. These complexes have shown cytotoxicity in various cancer cell lines, including human colorectal carcinoma and cervical carcinoma cells, indicating their promise in cancer treatment (Muller et al., 2016).

Propiedades

IUPAC Name |

[4-(3,5-dimethoxyanilino)-8-methoxyquinolin-2-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4/c1-29-17-12-16(13-18(14-17)30-2)25-20-15-21(24(28)27-10-5-4-6-11-27)26-23-19(20)8-7-9-22(23)31-3/h7-9,12-15H,4-6,10-11H2,1-3H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWFEWLQYRHPKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(C=C2NC3=CC(=CC(=C3)OC)OC)C(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-3-yl}acetic acid](/img/structure/B2831791.png)

![4-(2-methyl-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)benzenesulfonamide](/img/structure/B2831794.png)

![N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-2,2-diphenylacetamide](/img/structure/B2831798.png)

![4-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine](/img/structure/B2831800.png)

![4-(N,N-diethylsulfamoyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2831801.png)

![N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]but-2-ynamide](/img/structure/B2831802.png)

![N-[(3-chloropyrazin-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2831805.png)

![3-(4-methoxyphenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime](/img/structure/B2831809.png)